PAR-4 Agonist Peptide, amide TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PAR-4 Agonist Peptide, amide TFA: is a selective activator of the proteinase-activated receptor-4 (PAR-4). This compound is known for its specificity, as it does not influence PAR-1 or PAR-2, and its activity can be inhibited by a PAR-4 antagonist . The compound is often used in scientific research to study the effects of PAR-4 activation.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of PAR-4 Agonist Peptide, amide TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods: : Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are commonly used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: : PAR-4 Agonist Peptide, amide TFA primarily undergoes peptide bond formation during its synthesis. It is relatively stable and does not readily undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions: : The synthesis involves reagents such as Fmoc-protected amino acids, coupling reagents like HBTU or DIC, and deprotecting agents like piperidine. The reactions are typically carried out in solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Major Products: : The major product of the synthesis is the this compound itself, which is obtained in a highly purified form after HPLC purification .
Scientific Research Applications
Chemistry: : In chemistry, PAR-4 Agonist Peptide, amide TFA is used to study the synthesis and properties of peptides. It serves as a model compound for developing new peptide synthesis techniques and understanding peptide-receptor interactions .
Biology: : In biological research, this compound is used to investigate the role of PAR-4 in various physiological and pathological processes. It helps in understanding how PAR-4 activation affects cellular signaling pathways and contributes to conditions like inflammation and pain .
Medicine: : In medical research, this compound is studied for its potential therapeutic applications. It is used to explore new treatments for diseases where PAR-4 plays a critical role, such as certain types of cancer and cardiovascular diseases .
Industry: : In the pharmaceutical industry, this compound is used in drug discovery and development. It helps in identifying new drug candidates that target PAR-4 and in optimizing the pharmacological properties of these candidates .
Mechanism of Action
Mechanism: : PAR-4 Agonist Peptide, amide TFA exerts its effects by selectively activating the proteinase-activated receptor-4 (PAR-4). This activation triggers a cascade of intracellular signaling events that lead to various physiological responses .
Molecular Targets and Pathways: : The primary molecular target of this compound is PAR-4, a G protein-coupled receptor. Upon activation, PAR-4 interacts with G proteins, leading to the activation of downstream signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway and the mitogen-activated protein kinase (MAPK) pathway .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other PAR-4 agonists like AYPGKF-NH2 and TFLLR-NH2. These compounds also selectively activate PAR-4 but may differ in their potency and specificity .
Uniqueness: : PAR-4 Agonist Peptide, amide TFA is unique due to its high specificity for PAR-4 and its ability to be blocked by PAR-4 antagonists. This makes it a valuable tool for studying PAR-4-mediated signaling without interference from other PARs .
Properties
Molecular Formula |
C36H49F3N8O9 |
---|---|
Molecular Weight |
794.8 g/mol |
IUPAC Name |
N-[2-[[6-amino-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[2-(2-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H48N8O7.C2HF3O2/c1-21(36)31(46)41-27(19-23-12-14-24(43)15-13-23)34(49)42-17-7-11-28(42)33(48)38-20-29(44)39-25(10-5-6-16-35)32(47)40-26(30(37)45)18-22-8-3-2-4-9-22;3-2(4,5)1(6)7/h2-4,8-9,12-15,21,25-28,43H,5-7,10-11,16-20,35-36H2,1H3,(H2,37,45)(H,38,48)(H,39,44)(H,40,47)(H,41,46);(H,6,7) |
InChI Key |
BGPJLFVICWHITH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.